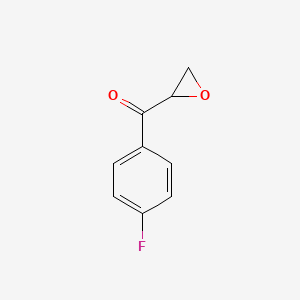
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . This compound features a pyridine ring substituted at the 2-position with a pentan-1-amine chain, which is further substituted with two methyl groups at the 4-position. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine typically involves the reaction of 2-bromopyridine with 4,4-dimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)isopropylamine: Similar structure with a pyridine ring and an isopropylamine group.
N,N-Dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: Contains a pyridine ring and a triazine moiety.
Uniqueness
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its gem-dimethyl group enhances its stability and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1306605-97-9 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4,4-dimethyl-2-pyridin-2-ylpentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-10(9-13)11-6-4-5-7-14-11/h4-7,10H,8-9,13H2,1-3H3 |
Clé InChI |
IVTINFPTBJPLOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CN)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


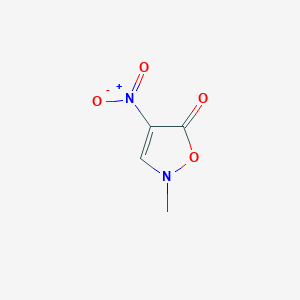

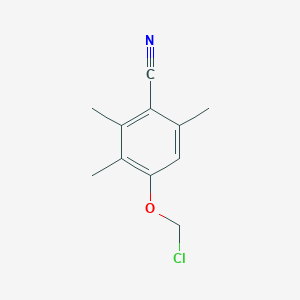
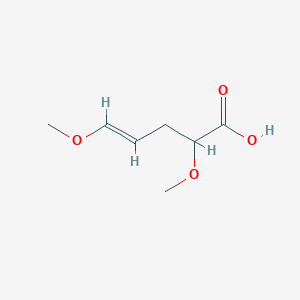
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

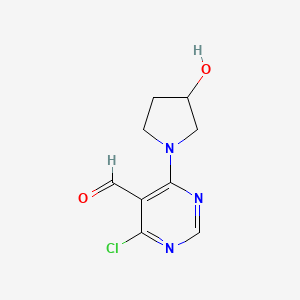
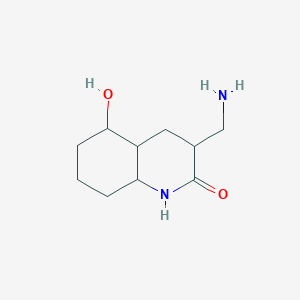
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
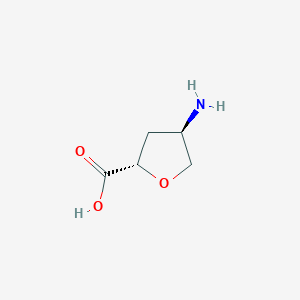
![1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride](/img/structure/B13157060.png)
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)

